4-Chlorobutylzinc bromide 4-Chlorobutylzinc bromide
Brand Name: Vulcanchem
CAS No.: 155589-48-3
VCID: VC21131686
InChI: InChI=1S/C4H8Cl.BrH.Zn/c1-2-3-4-5;;/h1-4H2;1H;/q-1;;+2/p-1
SMILES: [CH2-]CCCCl.[Zn+]Br
Molecular Formula: C4H8BrClZn
Molecular Weight: 236.8 g/mol

4-Chlorobutylzinc bromide

CAS No.: 155589-48-3

Cat. No.: VC21131686

Molecular Formula: C4H8BrClZn

Molecular Weight: 236.8 g/mol

* For research use only. Not for human or veterinary use.

4-Chlorobutylzinc bromide - 155589-48-3

Specification

CAS No. 155589-48-3
Molecular Formula C4H8BrClZn
Molecular Weight 236.8 g/mol
IUPAC Name bromozinc(1+);1-chlorobutane
Standard InChI InChI=1S/C4H8Cl.BrH.Zn/c1-2-3-4-5;;/h1-4H2;1H;/q-1;;+2/p-1
Standard InChI Key POIGMXAECHVVIK-UHFFFAOYSA-M
SMILES [CH2-]CCCCl.[Zn+]Br
Canonical SMILES [CH2-]CCCCl.[Zn+]Br

Introduction

Chemical Structure and Properties

4-Chlorobutylzinc bromide (CAS No. 155589-48-3) is an organozinc compound with the chemical formula C₄H₈ClZnBr and a molecular weight of 236.8 g/mol. The structure features a chlorobutyl group (Cl(CH₂)₄-) attached to zinc, which is also coordinated with a bromide ion. This compound is typically available as a solution in tetrahydrofuran (THF), a solvent that stabilizes the organozinc reagent and facilitates its use in synthetic applications.

The structural characteristics of 4-chlorobutylzinc bromide include a zinc-carbon bond that exhibits polarity due to the electronegativity difference between zinc and carbon. This polarity contributes to its reactivity as a nucleophile in various transformations.

PropertyValue
Chemical FormulaC₄H₈ClZnBr
Molecular Weight236.8 g/mol
CAS Number155589-48-3
IUPAC Namebromozinc(1+);1-chlorobutane
Physical StateSolution in THF
Storage Conditions2-8°C, under inert atmosphere

The compound requires proper storage conditions, typically maintained at 2-8°C under an inert atmosphere to prevent decomposition. This precaution is necessary because organozinc compounds are generally sensitive to air and moisture.

Synthesis and Preparation Methods

The synthesis of 4-chlorobutylzinc bromide involves several established methodologies, primarily centered around the activation of the corresponding organohalide with zinc metal.

Laboratory Synthesis

The most common synthetic route for preparing 4-chlorobutylzinc bromide involves the reaction of 4-chlorobutyl lithium with zinc bromide. This reaction is typically conducted in an appropriate solvent such as tetrahydrofuran (THF) and at low temperatures to ensure the stability of the organozinc compound. The reaction can be represented as:

4-chlorobutyl lithium + zinc bromide → 4-chlorobutylzinc bromide + lithium bromide

Chemical Reactivity and Reaction Mechanisms

4-Chlorobutylzinc bromide exhibits distinctive reactivity patterns that make it valuable in synthetic organic chemistry.

Types of Reactions

This organozinc compound participates in various types of chemical reactions, including:

  • Nucleophilic substitution reactions: The zinc-carbon bond has nucleophilic character, allowing the chlorobutyl group to attack electrophilic centers.

  • Cross-coupling reactions: 4-Chlorobutylzinc bromide is particularly useful in cross-coupling reactions, such as the Negishi coupling, where it reacts with aryl halides in the presence of palladium catalysts to form carbon-carbon bonds.

  • Addition reactions: The compound can add to carbonyl groups and other electrophilic centers.

Reaction Conditions and Catalysts

Optimal reactivity of 4-chlorobutylzinc bromide is typically achieved under specific conditions:

  • Solvents: Tetrahydrofuran (THF) is the preferred solvent due to its ability to stabilize the organozinc reagent.

  • Catalysts: Palladium catalysts are often employed in coupling reactions to facilitate carbon-carbon bond formation.

  • Temperature: Reactions are generally conducted at room temperature or below to maintain reagent stability.

The effectiveness of reactions involving 4-chlorobutylzinc bromide can be influenced by factors such as catalyst loading, solvent system, and the presence of additives or ligands that can modify reactivity.

Applications in Organic Synthesis

4-Chlorobutylzinc bromide has found extensive applications in organic synthesis due to its unique reactivity profile.

Carbon-Carbon Bond Formation

One of the primary applications of 4-chlorobutylzinc bromide is in the formation of new carbon-carbon bonds. As an organozinc reagent, it acts as a nucleophile, enabling reactions with electrophiles to synthesize complex organic molecules. This process is crucial in the development of pharmaceuticals and agrochemicals, where constructing intricate molecular frameworks is often necessary.

The ability to transfer the chlorobutyl group selectively makes this reagent particularly valuable in synthetic sequences where precise control over carbon chain extension is required.

Reactivity and Selectivity Advantages

Compared to Grignard reagents and organolithium compounds, organozinc reagents like 4-chlorobutylzinc bromide exhibit lower reactivity, which allows for greater functional group tolerance during reactions. This characteristic makes them particularly useful in sensitive synthetic pathways where protecting groups might otherwise be required.

The moderate reactivity of 4-chlorobutylzinc bromide allows for chemoselective reactions in the presence of other functional groups such as esters, nitriles, or ketones that would typically react with more aggressive organometallic reagents.

Applications in Medicinal Chemistry

The utility of 4-chlorobutylzinc bromide extends significantly into pharmaceutical research and development.

Synthesis of Pharmaceutical Intermediates

In medicinal chemistry, 4-chlorobutylzinc bromide is utilized to create intermediates for various drugs. Its ability to participate in cross-coupling reactions facilitates the construction of biologically active compounds. For instance, it can be used to generate alkylated derivatives that serve as precursors for active pharmaceutical ingredients (APIs).

The chlorobutyl moiety can introduce a functional handle that allows for further derivatization in later synthetic steps, making it a valuable building block in constructing complex drug molecules.

Development of Therapeutic Compounds

Research has demonstrated that using 4-chlorobutylzinc bromide in the synthesis of certain anticancer agents enhances yields and simplifies purification processes. This application underscores its importance in developing effective therapies against cancer and potentially other diseases.

Polymer Chemistry Applications

Beyond small molecule synthesis, 4-chlorobutylzinc bromide also has applications in polymer science.

Functionalized Polymer Synthesis

4-Chlorobutylzinc bromide has applications in polymer chemistry, particularly in the synthesis of functionalized polymers through living polymerization techniques. By controlling the polymerization process, chemists can achieve specific molecular weights and architectures that are essential for advanced material properties.

The incorporation of chlorobutyl groups into polymer structures can provide sites for post-polymerization modification, enabling the creation of polymers with tailored properties for specific applications.

Living Polymerization Processes

In living polymerization reactions, 4-chlorobutylzinc bromide can serve as an initiator or chain transfer agent, allowing for precise control over polymer architecture and molecular weight distribution. This level of control is critical for developing high-performance materials with consistent properties.

Comparison with Similar Organozinc Compounds

Understanding the relationship between 4-chlorobutylzinc bromide and similar compounds provides valuable context for its applications.

Comparison with (4-Fluorobutyl)zinc Bromide

(4-Fluorobutyl)zinc bromide represents a closely related organozinc compound that differs only in the halogen substituent. This compound is characterized by the presence of a fluorinated butyl group attached to a zinc atom, coordinated with bromide ions. While structurally similar to 4-chlorobutylzinc bromide, the fluorine atom in the butyl chain enhances the compound's reactivity and solubility profiles in different ways.

The C-F bond is stronger and more polar than the C-Cl bond, which leads to distinct differences in reactivity patterns between the two compounds. The fluorinated derivative may exhibit enhanced stability toward certain reaction conditions while demonstrating different selectivity profiles in nucleophilic reactions.

Structure-Activity Relationships

Research into zinc complexes with various substituents has demonstrated that electronic and steric factors significantly influence reactivity. Bulky or electron-withdrawing substituents have been shown to inhibit catalytic efficiency in related zinc compounds . This observation suggests that the chlorine atom in 4-chlorobutylzinc bromide likely influences its reactivity pattern in a similar manner.

The chlorine substituent introduces both electronic effects (through its electronegativity) and potential for subsequent functionalization (through nucleophilic substitution), distinguishing 4-chlorobutylzinc bromide from other alkylzinc reagents.

Environmental Considerations

The environmental impact of chemical reagents has become an increasingly important consideration in modern chemistry.

Green Chemistry Perspectives

The use of organozinc reagents like 4-chlorobutylzinc bromide aligns with green chemistry principles due to their relatively low toxicity compared to other organometallic reagents. This aspect makes them suitable for environmentally friendly synthesis methods, reducing hazardous waste and improving safety protocols in chemical manufacturing.

While still requiring careful handling due to their reactivity, organozinc reagents generally present less environmental concern than organomercury or organotin compounds that have been traditionally used in similar applications.

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